molecular formula C18H14ClFN2O2S B300214 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone

4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone

Cat. No.: B300214
M. Wt: 376.8 g/mol
InChI Key: YNBOJRVTRIXYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone, also known as CPOB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPOB is a synthetic compound that belongs to the class of oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone involves its interaction with GABA-A receptors. This compound has been shown to bind to the benzodiazepine site on the GABA-A receptor, which enhances the activity of the receptor. This results in an increase in the inhibitory effects of GABA, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to increase the binding of GABA to GABA-A receptors, which enhances the inhibitory effects of GABA. This results in a decrease in neuronal excitability, which can lead to anticonvulsant effects. This compound has also been shown to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone in lab experiments is its specificity for the benzodiazepine site on the GABA-A receptor. This allows researchers to study the effects of benzodiazepine site modulators on the GABAergic system. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone. One future direction is the study of the effects of this compound on different subtypes of GABA-A receptors. Another future direction is the development of more soluble derivatives of this compound that can be administered in vivo. Additionally, the potential use of this compound in the treatment of anxiety disorders and epilepsy warrants further investigation.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. Its ability to modulate the activity of GABA-A receptors makes it a valuable tool for the study of the GABAergic system. The development of more soluble derivatives of this compound and the investigation of its potential therapeutic applications are important future directions for research.

Synthesis Methods

The synthesis of 4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone involves several steps. The first step is the reaction of 4-fluoroacetophenone with potassium carbonate in dimethylformamide (DMF) to form 4-fluorophenylacetone. The second step involves the reaction of 4-fluorophenylacetone with thiosemicarbazide in ethanol to form 4-fluorophenylacetone thiosemicarbazone. The third step involves the reaction of 4-fluorophenylacetone thiosemicarbazone with chloroacetyl chloride in DMF to form 4-fluorophenylacetone thiosemicarbazone chloroacetyl derivative. The final step involves the reaction of 4-fluorophenylacetone thiosemicarbazone chloroacetyl derivative with 4-chlorobutyryl chloride in DMF to form this compound.

Scientific Research Applications

4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone has been shown to have potential applications in scientific research. One of the main applications of this compound is in the study of the GABAergic system. This compound has been shown to modulate the activity of GABA-A receptors, which are important in the regulation of neuronal excitability. This compound has also been shown to have anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.

Properties

Molecular Formula

C18H14ClFN2O2S

Molecular Weight

376.8 g/mol

IUPAC Name

4-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C18H14ClFN2O2S/c19-14-7-3-13(4-8-14)17-21-22-18(24-17)25-11-1-2-16(23)12-5-9-15(20)10-6-12/h3-10H,1-2,11H2

InChI Key

YNBOJRVTRIXYSJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN=C(O2)SCCCC(=O)C3=CC=C(C=C3)F)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)SCCCC(=O)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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